Ethyl 3-iodobenzoate
Overview
Description
Ethyl 3-iodobenzoate is a halogenated aromatic ester . It is used in various chemical reactions .
Synthesis Analysis
Ethyl 3-iodobenzoate affords arylzinc bromide via reaction with i-PrMgBr in THF, followed by reaction with ZnBr2 .Molecular Structure Analysis
The molecular formula of Ethyl 3-iodobenzoate is C9H9IO2 . The average mass is 276.071 Da and the monoisotopic mass is 275.964722 Da .Chemical Reactions Analysis
Ethyl 3-iodobenzoate is involved in the formation of arylzinc bromide via reaction with i-PrMgBr in THF, followed by reaction with ZnBr2 .Physical And Chemical Properties Analysis
Ethyl 3-iodobenzoate has a density of 1.7±0.1 g/cm3, a boiling point of 299.3±23.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C . The enthalpy of vaporization is 53.9±3.0 kJ/mol, and the flash point is 134.8±22.6 °C . The index of refraction is 1.585, and the molar refractivity is 55.6±0.3 cm3 . It has 2 hydrogen bond acceptors, 0 hydrogen bond donors, and 3 freely rotating bonds .Scientific Research Applications
Synthesis and Characterization
Ethyl 3-iodobenzoate is a versatile compound in chemical synthesis. It is used in the synthesis of various complex organic molecules. For example, it has been utilized in the preparation of 3-iodobenzoylhydrazine and further in the creation of hydrazones and 1,3,4-oxadiazolines, confirmed by IR spectroscopy (H. Jun, 2011) . Additionally, it plays a crucial role in the synthesis of isocoumarins, a class of organic compounds, through Pd/C-mediated reactions with terminal alkynes, showing good yields and regioselectivity (V. Subramanian et al., 2005) .
Application in Organic Reactions
The compound is also instrumental in magnesiation reactions, where it undergoes a reaction with active magnesium. This reaction demonstrates its stability and potential to form adducts with carbonyl compounds (O. Sugimoto et al., 2004) . Ethyl 3-iodobenzoate is used in iodocyclization processes to synthesize a variety of 3-iodobenzo[b]furans, showcasing its versatility in organic chemistry (Takashi Okitsu et al., 2008) .
Catalytic Reactions and Synthesis
It has a role in catalyst-free P-C coupling reactions, showcasing its ability to react with diarylphosphine oxides in water under microwave irradiation (E. Jablonkai et al., 2015) . Moreover, it contributes to the formation of mixed-ligand binuclear Zn(II) 2-iodobenzoate complexes, indicative of its potential in creating complex metal-organic structures (M. A. Bondarenko et al., 2021) .
Pharmaceutical Applications
In pharmaceutical research, ethyl 3-iodobenzoate derivatives have been explored for their anticancer activity. Novel hydrazide-hydrazones derived from ethyl paraben, a related compound, have shown promising results against liver cancer cell lines, highlighting the potential of ethyl 3-iodobenzoate derivatives in cancer treatment (M. Han et al., 2020) .
Environmental and Analytical Chemistry
Ethyl 3-iodobenzoate is also significant in environmental and analytical chemistry. For instance, studies on the environmental behavior of UV filters have involved ethyl 4-aminobenzoate, a similar compound, to understand its transformation products and fate in the environment (A. J. Li et al., 2017) .
Safety And Hazards
properties
IUPAC Name |
ethyl 3-iodobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9IO2/c1-2-12-9(11)7-4-3-5-8(10)6-7/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POGCXCWRMMXDAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9IO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70207044 | |
Record name | Ethyl 3-iodobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70207044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-iodobenzoate | |
CAS RN |
58313-23-8 | |
Record name | Ethyl 3-iodobenzoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058313238 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl 3-iodobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70207044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 3-iodobenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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